molecular formula C16H24N4O B15153272 1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B15153272
M. Wt: 288.39 g/mol
InChI Key: NTGCPHHTXFUFGM-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a piperidine moiety, which is a six-membered ring containing nitrogen, and is known for its pharmacological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-dimethyl-1H-benzimidazol-2-one with piperidine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as methanol or ethanol. The resulting intermediate is then subjected to further reactions to introduce the desired functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reaction time. This ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various physiological effects, such as the inhibition of enzyme activity or the activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-benzodiazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine moiety, in particular, is known for enhancing the compound’s pharmacological activity, making it a valuable candidate for drug development .

Properties

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C16H24N4O/c1-19-14-4-3-13(9-15(14)20(2)16(19)21)11-18-10-12-5-7-17-8-6-12/h3-4,9,12,17-18H,5-8,10-11H2,1-2H3

InChI Key

NTGCPHHTXFUFGM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3CCNCC3)N(C1=O)C

Origin of Product

United States

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